Cas no 1822326-55-5 ((1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride)
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride
- (1S)-2-Methyl-1-phenylbutan-1-amine HCl
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- Inchi: 1S/C11H17N.ClH/c1-3-9(2)11(12)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H/t9?,11-;/m0./s1
- InChI Key: OBSSYONPWUBLOS-VLTGDTDDSA-N
- SMILES: Cl.N[C@H](C1C=CC=CC=1)C(C)CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 116
- Topological Polar Surface Area: 26
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123805-1g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 95% | 1g |
$513.00 | 2023-09-02 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0705-5g |
(1S)-2-methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 95% | 5g |
$1200 | 2023-09-07 | |
| A2B Chem LLC | AA97631-100mg |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 100mg |
$66.00 | 2024-04-20 | ||
| A2B Chem LLC | AA97631-250mg |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 250mg |
$122.00 | 2024-04-20 | ||
| A2B Chem LLC | AA97631-1g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 1g |
$344.00 | 2024-04-20 | ||
| A2B Chem LLC | AA97631-5g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 5g |
$1010.00 | 2024-04-20 | ||
| A2B Chem LLC | AA97631-10g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 10g |
$1677.00 | 2024-04-20 | ||
| Crysdot LLC | CD12103158-1g |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride |
1822326-55-5 | 95+% | 1g |
$475 | 2024-07-24 |
(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride
(1S)-2-Methyl-1-phenylbutan-1-amine Hydrochloride: A Comprehensive Overview
The compound (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride (CAS No. 1822326-55-5) is a significant molecule in the field of organic chemistry and pharmacology. This compound is a chiral derivative of 1-phenylbutanamine, with a hydrochloride salt form that enhances its solubility and stability. The (1S) configuration indicates the specific stereochemistry of the molecule, which plays a crucial role in its biological activity and pharmacokinetic properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride. Researchers have employed asymmetric catalysis techniques to achieve high enantiomeric excess, ensuring the production of the desired (1S) enantiomer. This approach not only improves yield but also minimizes waste, aligning with green chemistry principles. The molecule's structure, featuring a phenyl group and a branched alkyl chain, contributes to its unique physical and chemical properties.
In terms of pharmacology, (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride has shown promising results in preclinical studies. It exhibits selective binding to certain receptors, making it a potential candidate for drug development in areas such as central nervous system disorders. Recent studies have highlighted its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are implicated in conditions like depression and anxiety.
The stereochemistry of this compound is critical for its biological activity. The (1S) configuration ensures proper receptor interaction, which is essential for therapeutic efficacy. This has been confirmed through comparative studies with the (R) enantiomer, which demonstrated significantly lower potency. Such findings underscore the importance of stereochemical considerations in drug design.
From an analytical standpoint, (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride can be characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring compliance with pharmaceutical standards. Additionally, chromatographic methods like HPLC are employed for quality control purposes.
Recent research has also explored the metabolic pathways of this compound in vivo. Studies indicate that it undergoes hepatic metabolism via cytochrome P450 enzymes, with primary metabolites identified through metabolomics approaches. Understanding these pathways is crucial for assessing drug safety and optimizing dosing regimens.
In conclusion, (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride (CAS No. 1822326-55-) represents a valuable addition to the arsenal of bioactive compounds under investigation for therapeutic applications. Its unique chemical properties, coupled with cutting-edge research findings, position it as a promising candidate for future drug development efforts.
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